Potent PDE4B Inhibition by a Cyclobutylpiperidine Derivative Demonstrates Scaffold Viability
While direct activity data for the target compound is limited, a derivative based on the 1‑cyclobutylpiperidin‑4‑amine scaffold has been identified as a potent inhibitor of human PDE4B1. In a head‑to‑head comparison, this derivative showed an IC50 of 15 nM, whereas a comparator from the same series lacking the cyclobutyl group exhibited an IC50 of 300 nM, indicating the cyclobutylpiperidine core is critical for enhanced potency [1].
| Evidence Dimension | Enzymatic Inhibition (PDE4B1) |
|---|---|
| Target Compound Data | IC50 = 15 nM (for a derivative based on the 1‑cyclobutylpiperidin‑4‑amine scaffold) |
| Comparator Or Baseline | IC50 = 300 nM (for a structurally related derivative lacking the cyclobutyl group) |
| Quantified Difference | 20‑fold increase in potency |
| Conditions | Inhibition of recombinant full‑length human PDE4B1 expressed in baculovirus‑infected Sf9 cells using cAMP as a substrate. |
Why This Matters
This data validates the 1‑cyclobutylpiperidin‑4‑amine scaffold for generating high‑affinity PDE4B ligands, providing a rational basis for its procurement in PDE4‑focused drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50465014 CHEMBL4282274. Retrieved from https://www.bindingdb.org/ View Source
